molecular formula C7H4ClNO3S B1215115 5-Chlorosaccharin CAS No. 29083-16-7

5-Chlorosaccharin

Cat. No. B1215115
CAS RN: 29083-16-7
M. Wt: 217.63 g/mol
InChI Key: WGKQCRDCROUYLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of saccharin derivatives, including 5-Chlorosaccharin, involves complex chemical processes. For instance, N-Chlorosaccharin has been utilized in Ritter-type reactions with alkenes, providing a method for electrophilic diamination of alkenes. This process results in the formation of labile beta-chloro sulfonylamidines, which can be further processed into imidazolines, indicating a versatile approach to modifying saccharin derivatives for various applications (Booker‐Milburn et al., 2003).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of saccharin derivatives, including 5-Chlorosaccharin, have been extensively studied. Research on 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, a related compound, provides insight into the structural and electronic properties influenced by substituents like chlorine and hydroxyl groups. These studies highlight the complexity and the subtle electronic interactions within the molecular framework of saccharin derivatives, offering a foundation for understanding 5-Chlorosaccharin's structure (Gil, 2020).

Chemical Reactions and Properties

5-Chlorosaccharin participates in various chemical reactions, demonstrating a range of properties. For example, it has been shown to act as a strong chlorinating reagent in water, stronger than chloramine-T or N-chlorosuccinimide, suggesting its potential utility in detoxifying or chlorinating applications. This capability is supported by its stability and solubility in different solvents, pointing to its adaptability in various chemical processes (Dawn et al., 1970).

Physical Properties Analysis

The physical properties of saccharin derivatives are crucial for their application and handling. While specific studies on 5-Chlorosaccharin's physical properties were not found in the provided research, the general understanding of saccharin derivatives suggests that factors such as solubility, stability, and melting points are significant. These properties are influenced by the compound's molecular structure and the presence of substituents, which can alter interactions with solvents and other chemicals.

Chemical Properties Analysis

The chemical properties of 5-Chlorosaccharin, including reactivity and stability, are defined by its molecular structure. Its chlorinating ability, as demonstrated in various reactions, underscores its reactivity towards other compounds. Furthermore, the study on the conversion of sugars and polysaccharides to 5-chloromethyl furfural using microwave heating highlights the potential of saccharin derivatives in synthesizing valuable bio-platform molecules, showcasing the chemical versatility of these compounds (Breeden et al., 2013).

Scientific Research Applications

  • Chlorinating Reagent N-Chlorosaccharin exhibits strong chlorinating properties in water, making it a stronger chlorinating agent compared to commonly used chloramine-T or N-chlorosuccinimide. Its solubility and stability across various solvents also suggest potential applications as a detoxifying or chlorinating reagent (H. Dawn et al., 1970).

  • Ritter-Type Reactions in Organic Chemistry The compound undergoes Ritter-type reactions with alkenes in acetonitrile, facilitating the electrophilic diamination of alkenes. This process produces beta-chloro sulfonylamidines, which can be further transformed into imidazolines, providing a versatile method in organic synthesis (K. Booker‐Milburn et al., 2003).

  • Conversion of Carbohydrates to 5-Chloromethylfurfural (CMF) 5-Chlorosaccharin is used in the conversion of various carbohydrates into 5-chloromethylfurfural (CMF) in a biphasic system. This process is significant for converting renewable resources like wood powder and pulps into CMF, demonstrating its application in sustainable chemical synthesis (W. Gao et al., 2013).

  • Synthesis of Trisaccharide Analogs 5-Chlorosaccharin plays a role in synthesizing trisaccharide analogs. These analogs are substrates for enzymes like N-acetylglucosaminyltransferase V, crucial for understanding carbohydrate chain recognition in glycoproteins (I. Lindh & O. Hindsgaul, 1991).

  • Nanocarrier Development for Drug/Gene Delivery Its derivative, chondroitin sulfate (ChS), is explored in the development of nanocarriers for drug and gene delivery systems. These carriers demonstrate exceptional properties like biocompatibility and biodegradability, essential for pharmaceutical and biomedical applications (Lili Zhao et al., 2015).

  • Chiral Separation in High-Performance Liquid Chromatography Derivatives of polysaccharides, including 5-Chlorosaccharin, are used as chiral stationary phases in high-performance liquid chromatography (HPLC) for chiral separation, demonstrating their utility in analytical chemistry (Y. Okamoto et al., 1998).

  • Synthetic Oligosaccharide Research It is integral to synthetic oligosaccharide research, particularly in synthesizing glycoconjugates, which are important in biological studies and drug discovery. Advances in synthetic methodologies, including one-pot multi-step manipulations and convergent strategies, highlight its significance in carbohydrate chemistry (T. Boltje et al., 2009).

properties

IUPAC Name

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQCRDCROUYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183333
Record name 5-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorosaccharin

CAS RN

29083-16-7
Record name 5-Chlorosaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
AG Renwick - Xenobiotica, 1978 - Taylor & Francis
… 5-Chlorosaccharin was excreted unchanged after oral administration to rats (80 mg/kg) with 76% dose in the urine in 24 h and 81% in 4 days. Only 4% was detected in the faeces. …
Number of citations: 5 www.tandfonline.com
J Ashby, JA Styles, D Anderson, D Paton - Food and Cosmetics Toxicology, 1978 - Elsevier
… acid (4) and the ring-substituted impurities 5-chlorosaccharin (5) and 3-iminosaccharin (6), are … In addition, as the suspected impurity 5-chlorosaccharin (5) possesses a melting point …
Number of citations: 102 www.sciencedirect.com
AF Holleman - Recueil des Travaux Chimiques des Pays‐Bas, 1923 - Wiley Online Library
… corresponding amide, then oxidized and yielded the 5-chlorosaccharin. Its taste is at first feebly sweet, but it has an intensive bitter and long lasting after-taste. This is about the same as …
Number of citations: 9 onlinelibrary.wiley.com
W Jakinovich - Journal of Neuroscience, 1982 - Soc Neuroscience
… , saccharin and 6- chlorosaccharin, stimulated the gerbil's taste receptors to any degree and in the same order in which they are sweet to man, saccharin greater than 5-chlorosaccharin. …
Number of citations: 55 www.jneurosci.org
R Rudert, J Buschmann, P Luger… - … Section B: Structural …, 1992 - scripts.iucr.org
… In 5-chlorosaccharin the Na cations lie on inversion centers so that two indepen- dent Na coordination polyhedra exist. In comparing the bond distances of all five independent …
Number of citations: 5 scripts.iucr.org
RA Abramovitch, GHC Ooi, HL Sun, M Pierrot… - Journal of the …, 1984 - pubs.rsc.org
… 5-Chlorosaccharin behaved similarly to give the chlorinated (4) (24%), map. 99-99.5 "C (from ethyl acetate) [v(CO) 1650 cm-11. Compound (4) and its chlorinated derivative did not give …
Number of citations: 1 pubs.rsc.org
RM Riggin, GW Kinzer - Food and Chemical Toxicology, 1983 - Elsevier
… acid, o-sulphamoylbenzoic acid, 5-chlorosaccharin and o-chlorobenzoic acid. Since these … This system allowed the determination of o-sulphobenzoic acid, 5-chlorosaccharin and o-…
Number of citations: 15 www.sciencedirect.com
AG Renwick - Health and Sugar Substitutes, 1979 - karger.com
Two non-nutritive sweeteners, saccharin and cyclamate, have been widely used in human food although both are currently the subject of considerable debate concerning their safety. …
Number of citations: 5 karger.com
JJ Nelson - Journal of the Association of Official Analytical …, 1976 - academic.oup.com
… (9) have tentatively identified 5-chlorosaccharin (VIII) in 1 commercial saccharin. Earlier reports implicated the compounds toluene-2,4-disulfonamide (IX) (21, 22) and saccharin-6-sul- …
Number of citations: 10 academic.oup.com
R RUDERT, J BUSCHMANN… - ACTA …, 1992 - … INT PUBL LTD 35 NORRE SOGADE …
Number of citations: 0

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